Cas no 2137997-89-6 (9,9-difluoro-2-oxa-7-azaspiro4.4nonane)
9,9-difluoro-2-oxa-7-azaspiro4.4nonane Chemical and Physical Properties
Names and Identifiers
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- 9,9-difluoro-2-oxa-7-azaspiro4.4nonane
- 9,9-difluoro-2-oxa-7-azaspiro[4.4]nonane
- 2137997-89-6
- EN300-1105270
-
- Inchi: 1S/C7H11F2NO/c8-7(9)4-10-3-6(7)1-2-11-5-6/h10H,1-5H2
- InChI Key: YBYASPVVGCZSOV-UHFFFAOYSA-N
- SMILES: FC1(CNCC21COCC2)F
Computed Properties
- Exact Mass: 163.08087030g/mol
- Monoisotopic Mass: 163.08087030g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 21.3Ų
9,9-difluoro-2-oxa-7-azaspiro4.4nonane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1105270-0.05g |
9,9-difluoro-2-oxa-7-azaspiro[4.4]nonane |
2137997-89-6 | 95% | 0.05g |
$1513.0 | 2023-10-27 | |
| Enamine | EN300-1105270-0.1g |
9,9-difluoro-2-oxa-7-azaspiro[4.4]nonane |
2137997-89-6 | 95% | 0.1g |
$1585.0 | 2023-10-27 | |
| Enamine | EN300-1105270-0.25g |
9,9-difluoro-2-oxa-7-azaspiro[4.4]nonane |
2137997-89-6 | 95% | 0.25g |
$1657.0 | 2023-10-27 | |
| Enamine | EN300-1105270-0.5g |
9,9-difluoro-2-oxa-7-azaspiro[4.4]nonane |
2137997-89-6 | 95% | 0.5g |
$1728.0 | 2023-10-27 | |
| Enamine | EN300-1105270-1.0g |
9,9-difluoro-2-oxa-7-azaspiro[4.4]nonane |
2137997-89-6 | 1g |
$1801.0 | 2023-06-10 | ||
| Enamine | EN300-1105270-2.5g |
9,9-difluoro-2-oxa-7-azaspiro[4.4]nonane |
2137997-89-6 | 95% | 2.5g |
$3530.0 | 2023-10-27 | |
| Enamine | EN300-1105270-5.0g |
9,9-difluoro-2-oxa-7-azaspiro[4.4]nonane |
2137997-89-6 | 5g |
$5221.0 | 2023-06-10 | ||
| Enamine | EN300-1105270-10.0g |
9,9-difluoro-2-oxa-7-azaspiro[4.4]nonane |
2137997-89-6 | 10g |
$7742.0 | 2023-06-10 | ||
| Enamine | EN300-1105270-1g |
9,9-difluoro-2-oxa-7-azaspiro[4.4]nonane |
2137997-89-6 | 95% | 1g |
$1801.0 | 2023-10-27 | |
| Enamine | EN300-1105270-5g |
9,9-difluoro-2-oxa-7-azaspiro[4.4]nonane |
2137997-89-6 | 95% | 5g |
$5221.0 | 2023-10-27 |
9,9-difluoro-2-oxa-7-azaspiro4.4nonane Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 9,9-difluoro-2-oxa-7-azaspiro4.4nonane
9,9-Difluoro-2-Oxa-7-Azaspiro[4.4]Nonane: A Comprehensive Overview
The compound 9,9-difluoro-2-oxa-7-azaspiro[4.4]nonane, identified by the CAS registry number CAS No. 2137997-89-6, is a unique spirocyclic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing a single atom. In this case, the spiro structure consists of a four-membered oxygen-containing ring (the 2-oxa component) and a four-membered nitrogen-containing ring (the 7-aza component). The presence of two fluorine atoms at the 9-position adds to its chemical complexity and functional diversity.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of spirocyclic compounds like 9,9-difluoro-2-oxa-7-azaspiro[4.4]nonane. Researchers have explored various methodologies, including ring-closing metathesis and intramolecular cyclization reactions, to construct such complex architectures. These methods not only enhance the yield but also improve the purity of the final product, making it more suitable for downstream applications in drug discovery and materials science.
The structural uniqueness of 9,9-difluoro-2-oxa-7-azaspiro[4.4]nonane has drawn attention from medicinal chemists due to its potential as a building block for bioactive molecules. Spirocyclic structures are known for their ability to modulate pharmacokinetic properties such as solubility and bioavailability. The incorporation of fluorine atoms further enhances these properties by introducing electron-withdrawing effects and increasing lipophilicity, which are critical factors in drug design.
In recent studies, this compound has been investigated for its role in enzyme inhibition and receptor binding assays. For instance, researchers have reported that derivatives of 9,9-difluoro-2-oxa-7-azaspiro[4.4]nonane exhibit potent inhibitory activity against certain kinases, making them promising leads for anti-cancer drug development. Additionally, its spirocyclic framework has been utilized in the construction of peptide mimetics, which are valuable tools in understanding protein-protein interactions.
The synthesis of CAS No. 2137997-89-6 involves a multi-step process that typically starts with the preparation of precursor molecules containing both oxygen and nitrogen functionalities. One common approach is the use of nucleophilic substitution reactions to introduce the fluorine atoms at the desired positions. Subsequent cyclization steps under controlled conditions ensure the formation of the spiro structure without compromising stereochemical integrity.
From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure of 9,9-difluoro-2-oxa-7-azaspiro[4.4]nonane. These methods provide detailed insights into the molecular architecture, aiding in both quality control during synthesis and structural elucidation for further research.
In conclusion, 9,9-difluoro-2-Oxa-spiro-nonane represents a fascinating example of how structural complexity can be harnessed to create molecules with diverse functional properties. With ongoing advancements in synthetic methods and an increasing focus on spirocyclic compounds in drug discovery, this compound is poised to play a significant role in future chemical innovations.
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